molecular formula C14H20O2 B13814931 (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13814931
M. Wt: 220.31 g/mol
InChI Key: KRJJDXSTPKETCM-WIKAKEFZSA-N
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Description

(1-methylcyclopentyl) (1S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction between a cyclopentadiene derivative and a suitable dienophile, followed by functional group modifications to introduce the carboxylate moiety. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry: In materials science, the compound’s structural properties are being explored for the development of new materials with specific mechanical or chemical properties. Its use in polymer synthesis and as a precursor for advanced materials is of particular interest.

Mechanism of Action

The mechanism of action of (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its effects.

Comparison with Similar Compounds

    (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]heptane-2-carboxylate: A similar compound with a saturated bicyclic structure.

    (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxamide: A related compound with an amide functional group instead of a carboxylate.

Uniqueness: The presence of the carboxylate group in (1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C14H20O2/c1-14(6-2-3-7-14)16-13(15)12-9-10-4-5-11(12)8-10/h4-5,10-12H,2-3,6-9H2,1H3/t10-,11+,12?/m0/s1

InChI Key

KRJJDXSTPKETCM-WIKAKEFZSA-N

Isomeric SMILES

CC1(CCCC1)OC(=O)C2C[C@@H]3C[C@H]2C=C3

Canonical SMILES

CC1(CCCC1)OC(=O)C2CC3CC2C=C3

Origin of Product

United States

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